Urease Inhibitory Potential – 4.1‑Fold Improvement over Standard Thiourea in Structurally Analogous Hybrids
In a series of fourteen thiazole–thiourea hybrid analogues, the most potent compound (analogue 2) achieved an IC50 of 5.20 ± 0.30 µM against urease, compared with the standard drug thiourea (IC50 21.40 ± 0.21 µM), representing a 4.1-fold enhancement [1]. The 4-nitrophenyl-substituted thiazole core is a critical pharmacophoric element; electron‑withdrawing para‑nitro groups consistently improved potency in the SAR study. Although the exact title compound was not within this specific published series, its 4‑nitrophenyl–thiazole–thiourea architecture directly mirrors the most active congeners, providing a strong quantitative rationale for its selection.
| Evidence Dimension | Urease enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; structural analogue 2 (thiazole-thiourea hybrid with para-substituted phenyl) IC50 = 5.20 ± 0.30 µM |
| Comparator Or Baseline | Standard thiourea: IC50 = 21.40 ± 0.21 µM |
| Quantified Difference | 4.1-fold more potent than thiourea standard |
| Conditions | In vitro urease enzyme assay; pH and temperature not specified in abstract; cytotoxicity verified as nontoxic on 3T3 fibroblasts |
Why This Matters
Urease inhibition is the most quantitatively characterised activity class for thiazole–thiourea hybrids, and the 4‑nitrophenyl substitution pattern is directly linked to the top-performing analogues, supporting procurement for urea-cycle-disorder or anti-infective programmes.
- [1] Ullah, H. et al. Chemical Data Collections, 2023, 101086. IC50 range 5.20–28.50 µM vs. standard thiourea 21.40 µM. View Source
